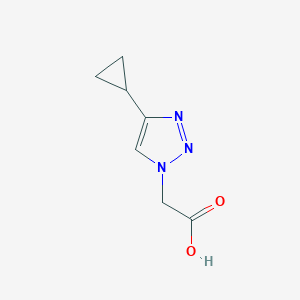
6-Amino-4-aza-2-oxindole
Vue d'ensemble
Description
6-Amino-4-aza-2-oxindole is a chemical compound with the molecular formula C7H7N3O . It is also known as 6-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one .
Synthesis Analysis
The synthesis of 6-Amino-4-aza-2-oxindole and related compounds has been a subject of research in organic chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Another study discusses the distinct approaches for the synthesis of diverse useful oxindole scaffolds .Molecular Structure Analysis
The molecular structure of 6-Amino-4-aza-2-oxindole consists of a six-membered benzene ring fused with a five-membered ring containing two nitrogen atoms and one oxygen atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The chemical reactivity of 6-Amino-4-aza-2-oxindole and its related derivatives has been discussed in several studies . For instance, one study discusses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Applications De Recherche Scientifique
I have conducted several searches to find specific scientific research applications for “6-Amino-4-aza-2-oxindole”, but unfortunately, the information available is limited and does not provide a comprehensive list of unique applications for this compound. The search results mostly discuss the synthesis and general applications of spirocyclic oxindoles, which are related to “6-Amino-4-aza-2-oxindole”.
Stereoselective Synthesis
“Stereoselective synthesis and applications of spirocyclic oxindoles” is a significant objective in organic and medicinal chemistry. This involves developing novel synthetic strategies to form new chemical entities in a stereoselective manner, including spirocyclic oxindoles with spiro-3- to 8-membered rings .
Drug Design
Spiroindole and spirooxindole scaffolds, which are related to “6-Amino-4-aza-2-oxindole”, have been noted for their bioactivity against cancer cells, microbes, and different types of diseases affecting the human body. Introducing novel synthetic procedures has been an active research field of organic chemistry for over a century and is useful in creating new therapeutic agents .
Mécanisme D'action
Target of Action
6-Amino-4-aza-2-oxindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Safety and Hazards
Orientations Futures
Research on 6-Amino-4-aza-2-oxindole and related compounds continues to be an active field in organic chemistry. Future directions include the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These studies will be beneficial for discovering novel therapeutic candidate molecules .
Propriétés
IUPAC Name |
6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOHLWTIAMMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-aza-2-oxindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)


amine](/img/structure/B1378277.png)


![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)
